8-Bromocinnoline

Vue d'ensemble

Description

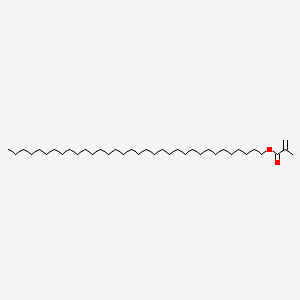

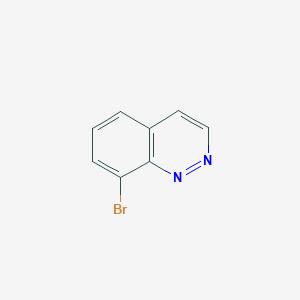

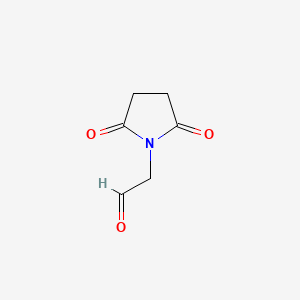

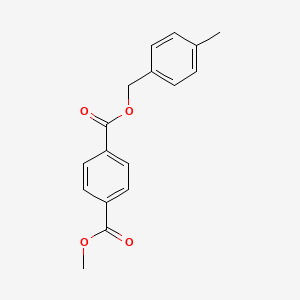

8-Bromocinnoline is a chemical compound with the molecular formula C8H5BrN2. It has an average mass of 209.05 Da and a monoisotopic mass of 207.963609 Da . It is also known by other names such as 8-Bromoquinoline .

Synthesis Analysis

The synthesis of 8-Bromocinnoline involves several steps. In one study, the key intermediate was synthesized by coupling K14CN with N-propyl bromoacetamide . Another study mentioned the synthesis of 4-amino-8-bromo-N-(2-(tert-butyldimethylsilyloxy)propyl)cinnoline-3-carboxamide from 4-amino-8-bromocinnoline-3-carboxylic acid hydrogen sulfate .

Molecular Structure Analysis

The molecular structure of 8-Bromocinnoline consists of a cinnoline core with a bromine atom attached at the 8th position . The cinnoline core is a nitrogen-containing heterocycle, which is a common structural motif in many biologically active compounds.

Physical And Chemical Properties Analysis

8-Bromocinnoline has a melting point of 58-59 °C, a boiling point of 112-113 °C/0.5 mmHg, and a density of 1.594 g/mL at 25 °C . It is sensitive to light and should be stored in an inert atmosphere at 2-8°C .

Applications De Recherche Scientifique

Therapeutic Applications

Malaria Treatment : 8-Aminoquinoline derivatives have been pivotal in treating latent malaria, bringing significant scientific and clinical advancements. These compounds revolutionized the therapeutic approach against endemic malaria (Baird, 2019) Clinical Microbiology Reviews.

Cancer Radiation Therapy : The interaction of 8-Bromoadenine with low-energy electrons highlights its potential as a DNA radiosensitizer for cancer radiation therapy. This capacity to induce DNA strand breaks in cancerous tissue underscores its therapeutic significance (Schürmann et al., 2017) The journal of physical chemistry. B.

Molecular and Cellular Biology

Nucleic Acid Conformation Probe : 8-Bromodeoxyguanosine (8-Br-dG) is used as a modification sensitive to dihedral angles, proving useful in probing nucleic acid structure and protein-nucleic acid interactions (Dias et al., 1994) Journal of the American Chemical Society.

Intracellular Pathogen Treatment : 8-Bromoguanosine exhibits properties that activate macrophages to reduce parasite load in Leishmania amazonensis, indicating its potential in treating infections with intracellular pathogens (Giorgio & Barão, 1998) Revista do Instituto de Medicina Tropical de Sao Paulo.

Chemical and Structural Analysis

X-ray Crystallography : Studies on 8-bromoguanosine and 8-bromoadenosine, exhibiting the syn conformation in purine nucleosides, provide insights into rotational isomerism influenced by bromine at the 8-position, relevant to RNA polymerization reactions (Tavale & Sobell, 1970) Journal of molecular biology.

Antimicrobial Activity : Novel substituted 8-bromo-quinazoline derivatives demonstrate significant antimicrobial activity, offering potential in developing new therapeutic agents (Chaitanya et al., 2018) Consensus.

Biochemical Interactions

Human Serum Albumin Interaction : 8-Bromoadenosine's interaction with human serum albumin (HSA) is significant for its static quenching procedure and hydrophobic force role, highlighting its relevance in biological systems (Cui et al., 2009) Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy.

NK Cells and Macrophages Activation : 8-Bromoguanosine activates NK cells and macrophages by inducing IFN production, shedding light on its biological effects in immune system modulation (Koo et al., 1988) Journal of immunology.

Safety and Hazards

Propriétés

IUPAC Name |

8-bromocinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTBZBUOFBLWOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694856 | |

| Record name | 8-Bromocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromocinnoline | |

CAS RN |

67888-34-0 | |

| Record name | 8-Bromocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-[[(methoxycarbonyl)amino]sulfonyl]-, methyl ester](/img/structure/B3193011.png)

![1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine](/img/structure/B3193081.png)